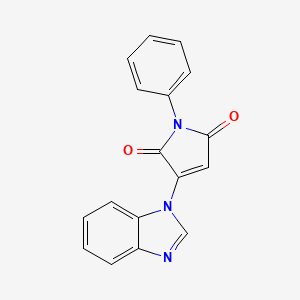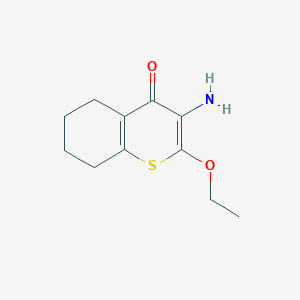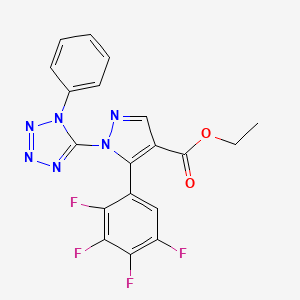![molecular formula C17H14BrN3O2S B14945969 5'-bromo-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3'-indole]-2',4(1'H,3H)-dione](/img/structure/B14945969.png)
5'-bromo-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3'-indole]-2',4(1'H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-bromo-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3’-indole]-2’,4(1’H,3H)-dione is a complex heterocyclic compound that features a unique spiro structure. This compound is part of the indole and benzothiophene families, which are known for their significant biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-bromo-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3’-indole]-2’,4(1’H,3H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
5’-bromo-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3’-indole]-2’,4(1’H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in a variety of functionalized spiro compounds .
Scientific Research Applications
5’-bromo-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3’-indole]-2’,4(1’H,3H)-dione has several applications in scientific research:
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5’-bromo-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3’-indole]-2’,4(1’H,3H)-dione involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins involved in critical cellular processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro-indole derivatives and benzothiophene-containing molecules. Examples include:
- 5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1’-cyclohexane]-4(3H)-thione
- 8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
Uniqueness
What sets 5’-bromo-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3’-indole]-2’,4(1’H,3H)-dione apart is its unique spiro structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C17H14BrN3O2S |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
5'-bromospiro[1,3,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidine-2,3'-1H-indole]-2',4-dione |
InChI |
InChI=1S/C17H14BrN3O2S/c18-8-5-6-11-10(7-8)17(16(23)19-11)20-14(22)13-9-3-1-2-4-12(9)24-15(13)21-17/h5-7,21H,1-4H2,(H,19,23)(H,20,22) |
InChI Key |
OSYSDHWPPCJXSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC4(C5=C(C=CC(=C5)Br)NC4=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-[3-(3-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B14945889.png)
![N-(4-chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B14945895.png)
![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B14945897.png)

![N-[2-(2-chlorophenoxy)ethyl]-4-ethylbenzamide](/img/structure/B14945905.png)


![2-[(1H-indazol-5-ylamino)methyl]phenol](/img/structure/B14945928.png)
![2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}propanehydrazide](/img/structure/B14945935.png)


![2-(5-{4-[(2-chlorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)-N-(3-methylpent-1-yn-3-yl)acetamide](/img/structure/B14945956.png)
![1-(3-nitro-4-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}phenyl)ethanone](/img/structure/B14945957.png)
![N-[(2-methylquinolin-4-yl)methyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B14945964.png)
